![molecular formula C18H13ClFN5O3 B3007913 N-(2-chlorophenyl)-2-(5-(4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide CAS No. 1009007-10-6](/img/structure/B3007913.png)
N-(2-chlorophenyl)-2-(5-(4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide
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Overview
Description
The compound , N-(2-chlorophenyl)-2-(5-(4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide, is not directly described in the provided papers. However, the papers do discuss related N-derivatives of acetamide compounds, which are characterized by their potential use as pesticides and their structural properties as determined by X-ray powder diffraction . Another related compound is synthesized through a reaction involving uracil and chloromethyltiiran, followed by a reaction with dichlorophenyl chloroacetamide, which is then analyzed using X-ray, NMR, and IR spectroscopy .
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions starting with basic organic or heterocyclic components. For instance, the synthesis of N-(2,4-dichlorophenyl)-2-[6-methyl-2,4-dioxo-3-(thietan-3-yl)-1,2,3,4-tetrahydropyrimidin-1-yl]acetamide includes the reaction of 6-methyluracil with 2-chloromethyltiiran, followed by a subsequent reaction with a chloroacetamide derivative . Although the exact synthesis of the compound is not detailed, similar methods could potentially be applied.
Molecular Structure Analysis
The molecular structure of related compounds is determined using X-ray diffraction, which provides information on the unit-cell parameters and the conformation of the molecules . The conformational analysis of these compounds is further supported by computer modeling, which predicts the behavior of the molecules in different solvents and phases .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds are characterized by their specificity and the formation of complex heterocyclic structures. The reactions are typically confirmed and characterized by spectroscopic methods such as NMR and IR, which provide insights into the functional groups and the overall molecular structure .
Physical and Chemical Properties Analysis
The physical and chemical properties of related N-derivatives of acetamide compounds are inferred from their structural data and spectroscopic analyses. The X-ray powder diffraction data provide insights into the crystalline nature of these compounds, which is essential for understanding their stability and reactivity . The spectroscopic data from NMR and IR analyses contribute to the understanding of the electronic environment and the presence of specific functional groups within the molecules .
properties
IUPAC Name |
N-(2-chlorophenyl)-2-[5-(4-fluorophenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClFN5O3/c19-12-3-1-2-4-13(12)21-14(26)9-24-16-15(22-23-24)17(27)25(18(16)28)11-7-5-10(20)6-8-11/h1-8,15-16H,9H2,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCLTYJMPXLVNGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CN2C3C(C(=O)N(C3=O)C4=CC=C(C=C4)F)N=N2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClFN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorophenyl)-2-(5-(4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide |
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